molecular formula C15H10N2O2 B14297523 (8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone CAS No. 123769-29-9

(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone

Cat. No.: B14297523
CAS No.: 123769-29-9
M. Wt: 250.25 g/mol
InChI Key: FZNOGUWOXNWZEZ-UHFFFAOYSA-N
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Description

(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone is an organic compound that features both quinoline and pyridine moieties. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxyquinoline and pyridine groups provides unique chemical properties that can be exploited for different purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone typically involves the oxidation of pyridin-2-yl-methanes. One efficient method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source . This method is advantageous due to its mild reaction conditions and the use of water, which minimizes the production of hazardous by-products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Mechanism of Action

The mechanism of action of (8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then interact with various molecular targets. This chelation ability is crucial for its biological and chemical activities, including its use as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Hydroxyquinolin-2-yl)(pyridin-2-yl)methanone is unique due to the presence of both quinoline and pyridine moieties, which provide a combination of properties not found in other similar compounds. This dual functionality allows for a broader range of applications and interactions with different molecular targets .

Properties

CAS No.

123769-29-9

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

(8-hydroxyquinolin-2-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C15H10N2O2/c18-13-6-3-4-10-7-8-12(17-14(10)13)15(19)11-5-1-2-9-16-11/h1-9,18H

InChI Key

FZNOGUWOXNWZEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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